SC66

Description

Structure

3D Structure

Propriétés

IUPAC Name |

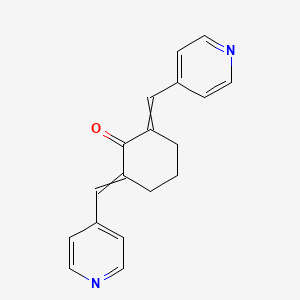

(2E,6E)-2,6-bis(pyridin-4-ylmethylidene)cyclohexan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O/c21-18-16(12-14-4-8-19-9-5-14)2-1-3-17(18)13-15-6-10-20-11-7-15/h4-13H,1-3H2/b16-12+,17-13+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYVVJSKZRBZHAV-UNZYHPAISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=CC2=CC=NC=C2)C(=O)C(=CC3=CC=NC=C3)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C/C(=C\C2=CC=NC=C2)/C(=O)/C(=C/C3=CC=NC=C3)/C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

SC66: A Dual-Function Allosteric AKT Inhibitor for Cancer Therapy

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

SC66 is a novel, pyridine-based small molecule that functions as an allosteric inhibitor of the serine/threonine kinase AKT (also known as Protein Kinase B).[1] Discovered through chemical screening, this compound exhibits a unique dual mechanism of action that not only interferes with AKT's activation but also promotes its degradation, making it a promising candidate for cancer therapy, particularly in tumors characterized by hyperactivated PI3K/AKT signaling pathways.[2] This technical guide provides a comprehensive overview of the discovery, initial characterization, and mechanism of action of this compound, with a focus on its effects in colon cancer.

Mechanism of Action

This compound exerts its anti-tumor effects through a dual-inhibitory function targeting the AKT signaling pathway.[2] Its primary mechanisms include:

-

Allosteric Inhibition of AKT: this compound directly binds to the pleckstrin homology (PH) domain of AKT. This binding interferes with the interaction between AKT and phosphatidylinositol-3,4,5-triphosphate (PIP3) at the cell membrane, a critical step for AKT activation.[2]

-

Facilitation of AKT Ubiquitination: Beyond preventing its activation, this compound also facilitates the ubiquitination of AKT, marking it for proteasomal degradation.[2] This leads to a reduction in the total levels of AKT protein within the cell.

The inhibition of AKT by this compound has significant downstream consequences, most notably the activation of Glycogen Synthase Kinase 3 Beta (GSK-3β). In its active state, GSK-3β can promote apoptosis through the intrinsic mitochondrial pathway by interacting with and activating the pro-apoptotic protein Bax.[3] This signaling cascade, the AKT/GSK-3β/Bax axis, appears to be a key mediator of this compound-induced cell death in colon cancer and functions independently of p53 status.[3]

Furthermore, this compound has been shown to suppress the AKT/β-catenin signaling pathway in glioblastoma and bladder cancer, leading to reduced cell proliferation, migration, and invasion.[4][5]

Quantitative Data

The following tables summarize the quantitative data from key in vitro and in vivo studies on the efficacy of this compound.

Table 1: In Vitro Efficacy of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | Assay | Endpoint | Value | Reference |

| HCT-116 | Colon Cancer | CCK-8 | % Viability (2 µg/ml, 24h) | ~50% | [6] |

| DLD1 | Colon Cancer | CCK-8 | % Viability (2 µg/ml, 24h) | ~60% | [6] |

| U87 | Glioblastoma | CCK-8 | IC50 | 10 µmol/L | [4] |

| U251 | Glioblastoma | CCK-8 | IC50 | 12 µmol/L | [4] |

| HepG2 | Hepatocellular Carcinoma | CCK-8 | IC50 (72h) | 0.77 µg/ml | [7] |

| Huh7 | Hepatocellular Carcinoma | CCK-8 | IC50 (72h) | 2.85 µg/ml | [7] |

| Hep3B | Hepatocellular Carcinoma | CCK-8 | IC50 (72h) | 0.47 µg/ml | [7] |

Table 2: In Vivo Efficacy of this compound in Xenograft Models

| Cancer Type | Cell Line | Animal Model | Treatment Regimen | Endpoint | Result | Reference |

| Hepatocellular Carcinoma | Hep3B | Mouse Xenograft | Not Specified | Tumor Volume Reduction | 37% on day 17 | [8] |

| Colon Cancer | HCT-116 | Nude Mice | 25 mg/kg, i.p., every 3 days for 15 days | Tumor Growth Suppression | Significant suppression compared to vehicle | [3] |

Experimental Protocols

Cell Viability Assay (CCK-8)

This protocol is adapted from studies investigating the effect of this compound on colon cancer cell viability.[3]

-

Cell Seeding: Seed HCT-116 or DLD1 cells in 96-well plates at a density of 5 x 10³ cells per well and allow them to adhere overnight.

-

Treatment: Treat the cells with varying concentrations of this compound (e.g., 0, 0.5, 1, 2, 4 µg/ml) for 24, 48, or 72 hours.

-

CCK-8 Reagent Addition: Add 10 µl of Cell Counting Kit-8 (CCK-8) solution to each well.

-

Incubation: Incubate the plates for 1-4 hours at 37°C.

-

Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the untreated control.

Western Blot Analysis

This protocol is for the analysis of AKT, GSK-3β, and Bax protein expression and phosphorylation status.[3]

-

Cell Lysis: Lyse treated and untreated cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a 10-12% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-AKT (Ser473), AKT, p-GSK-3β (Ser9), GSK-3β, Bax, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Repeat the washing step.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry: Quantify the band intensities using image analysis software.

In Vivo Xenograft Model

This protocol describes the evaluation of this compound's anti-tumor activity in a colon cancer xenograft model.[3]

-

Cell Implantation: Subcutaneously inject 1 x 10⁶ HCT-116 cells into the flank of athymic nude mice.

-

Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).

-

Treatment: Randomly assign mice to treatment and control groups. Administer this compound (e.g., 25 mg/kg) or vehicle control via intraperitoneal injection every other day for a specified period (e.g., 15 days).

-

Tumor Measurement: Measure tumor dimensions with calipers every few days and calculate tumor volume using the formula: (length x width²)/2.

-

Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry, western blotting).

Visualizations

This compound Mechanism of Action

Caption: this compound inhibits AKT and promotes apoptosis.

Experimental Workflow for In Vitro Analysis of this compound

Caption: Workflow for in vitro evaluation of this compound.

References

- 1. Catalpol promotes cellular apoptosis in human HCT116 colorectal cancer cells via microRNA-200 and the downregulation of PI3K-Akt signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Targeting Akt by this compound triggers GSK-3β mediated apoptosis in colon cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. actuatetherapeutics.com [actuatetherapeutics.com]

- 5. researchgate.net [researchgate.net]

- 6. Cell Viability Assay Protocols | Thermo Fisher Scientific - HK [thermofisher.com]

- 7. researchgate.net [researchgate.net]

- 8. xenograft.org [xenograft.org]

SC66: A Technical Guide to its Role in the Inhibition of the PI3K/Akt Signaling Pathway

Executive Summary: The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical intracellular cascade that regulates a multitude of cellular processes, including proliferation, survival, and metabolism. Its aberrant activation is a hallmark of numerous human cancers, making it a prime target for therapeutic intervention. SC66 is a novel, allosteric inhibitor of Akt that has demonstrated significant anti-neoplastic activity across a range of cancer models. Unlike traditional ATP-competitive inhibitors, this compound functions by preventing the localization of Akt to the plasma membrane and promoting its ubiquitination, leading to its deactivation. This guide provides an in-depth technical overview of this compound's mechanism of action, a compilation of its efficacy data, detailed experimental protocols for its study, and visual diagrams illustrating its role in modulating the PI3K/Akt pathway.

Introduction to the PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is an intracellular signaling cascade crucial for regulating the cell cycle.[1] The pathway is initiated by the activation of receptor tyrosine kinases (RTKs) by extracellular signals like growth factors. This activation leads to the recruitment and activation of PI3K, which then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3) at the cell membrane.[2][3] PIP3 acts as a second messenger, recruiting proteins with Pleckstrin Homology (PH) domains, most notably the serine/threonine kinase Akt (also known as Protein Kinase B).[1][3]

Once recruited to the membrane, Akt is fully activated through phosphorylation by PDK1 and mTORC2. Activated Akt proceeds to phosphorylate over 100 downstream substrates, which collectively promote cell growth, proliferation, and survival while inhibiting apoptosis.[1] Dysregulation of this pathway, often through mutations in key components, is a common driver of tumorigenesis and chemoresistance.[1][4] Consequently, targeting Akt is a significant strategy in oncological therapy.[1]

The Mechanism of Action of this compound

This compound is a novel allosteric inhibitor that uniquely targets Akt activation and function.[5][6] Its mechanism is distinct from many other Akt inhibitors, providing a multi-faceted approach to pathway disruption.

Allosteric Inhibition and Prevention of Akt Activation

This compound functions as an allosteric inhibitor by directly interfering with the binding of Akt's Pleckstrin Homology (PH) domain to the lipid second messenger PIP3 at the plasma membrane.[1][5] This binding is an essential prerequisite for Akt's activation. By preventing this interaction, this compound effectively blocks the localization and subsequent phosphorylation of Akt, thereby inhibiting its activation.[1][6]

Induction of Akt Ubiquitination and Deactivation

Beyond preventing activation, this compound actively promotes the deactivation of Akt. It has been shown to facilitate the ubiquitination of Akt, a process that tags the protein for degradation by the proteasome.[6] This dual-action—blocking activation and promoting degradation—results in a more efficient and sustained suppression of total and phospho-Akt levels within the cell.[6][7]

Attenuation of Downstream Signaling Cascades

The inhibition of Akt by this compound leads to the downregulation of its numerous downstream effectors, disrupting key cellular processes that contribute to cancer progression.

-

Inhibition of mTOR Signaling: this compound treatment leads to reduced phosphorylation of mTOR's downstream targets, including p70S6 kinase (p70S6K) and 4E-binding protein 1 (4E-BP1).[8][9] This disruption impairs protein synthesis and cell growth.

-

Activation of GSK-3β and Modulation of β-catenin: In its active state, Akt phosphorylates and inactivates Glycogen Synthase Kinase 3β (GSK-3β). By inhibiting Akt, this compound leads to the dephosphorylation and activation of GSK-3β.[5][6] Active GSK-3β, in turn, targets β-catenin for degradation, and studies have shown that this compound treatment reduces the nuclear translocation of β-catenin and suppresses its transcriptional activity.[1][5][10]

-

Induction of Apoptosis: this compound promotes programmed cell death by modulating the expression of apoptosis-related proteins.[5] Treatment with this compound has been shown to increase the Bax/Bcl-2 ratio and upregulate the expression of cleaved Caspase-3, key markers of the mitochondrial apoptosis pathway.[5]

Akt-Independent Cytotoxic Effects

Some studies suggest that this compound can exert anti-tumor effects through mechanisms independent of Akt inhibition. In certain cancer cell lines, this compound has been shown to induce the production of Reactive Oxygen Species (ROS), leading to oxidative stress, DNA damage, and anoikis (a form of apoptosis induced by detachment from the extracellular matrix).[7][11] This suggests that this compound may have a broader therapeutic window than initially anticipated.

Quantitative Analysis of this compound Efficacy

The potency of this compound has been evaluated across various human cancer cell lines. The half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro, is a standard measure of efficacy.[12] The IC50 values for this compound are summarized below.

| Cell Line | Cancer Type | IC50 Value (µg/mL) | Treatment Duration (hours) | Reference |

| HepG2 | Hepatocellular Carcinoma | 0.77 | 72 | [13] |

| Huh7 | Hepatocellular Carcinoma | 2.85 | 72 | [13] |

| Hep3B | Hepatocellular Carcinoma | 0.47 | 72 | [13] |

| T24 | Bladder Cancer | Not specified, effective at 2-8 µM | 48 | [5] |

| 5637 | Bladder Cancer | Not specified, effective at 2-8 µM | 48 | [5] |

| U87 | Glioblastoma | Not specified, effective at 2-8 µM | 48 | [10] |

| U251 | Glioblastoma | Not specified, effective at 2-8 µM | 48 | [10] |

| HCT-116 | Colon Cancer | Effective at 2 µg/mL | Not specified | [6] |

Key Experimental Protocols

The following are detailed methodologies for key experiments frequently cited in the study of this compound.

Cell Viability Assay (CCK-8/MTT)

This protocol is used to assess the effect of this compound on the proliferation and viability of cancer cells.

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

-

Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound-containing medium at various concentrations (e.g., 0, 1, 2, 4, 8, 16 µM). Include a vehicle control (e.g., DMSO) at the highest concentration used for this compound.

-

Incubation: Incubate the plate for the desired time periods (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

-

Reagent Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) or MTT solution (5 mg/mL) to each well. Incubate for 1-4 hours. For MTT, after incubation, add 100 µL of solubilization solution (e.g., DMSO or acidic isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 450 nm (for CCK-8) or 570 nm (for MTT) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the viability against the log of the this compound concentration to determine the IC50 value using non-linear regression analysis.[14][15]

Western Blotting

This protocol is used to detect changes in the expression and phosphorylation levels of proteins in the PI3K/Akt pathway following this compound treatment.

-

Cell Lysis: Culture and treat cells with this compound as described above. After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

-

SDS-PAGE: Denature 20-40 µg of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: Block the membrane for 1 hour at room temperature with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with 0.1% Tween 20, TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies targeting proteins of interest (e.g., anti-phospho-Akt (Ser473), anti-total-Akt, anti-phospho-GSK-3β, anti-β-catenin, anti-cleaved-Caspase-3, and a loading control like anti-β-actin or anti-GAPDH).

-

Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit or anti-mouse IgG) for 1 hour at room temperature.

-

Detection: Wash the membrane again three times with TBST. Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities using densitometry software and normalize them to the loading control.

Apoptosis Assay (Flow Cytometry)

This protocol is used to quantify the extent of apoptosis and necrosis induced by this compound.

-

Cell Treatment: Seed cells in 6-well plates and treat them with various concentrations of this compound for a specified duration (e.g., 24 or 48 hours).

-

Cell Harvesting: Collect both adherent and floating cells by trypsinization and centrifugation.

-

Cell Washing: Wash the cells twice with ice-cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

-

Data Interpretation: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic) to determine the apoptotic effect of this compound.

Visualizations of Signaling and Experimental Logic

References

- 1. AKT Inhibitor this compound Inhibits Proliferation and Induces Apoptosis in Human Glioblastoma Through Down-Regulating AKT/β-Catenin Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. google.com [google.com]

- 3. youtube.com [youtube.com]

- 4. youtube.com [youtube.com]

- 5. This compound inhibits the proliferation and induces apoptosis of human bladder cancer cells by targeting the AKT/β‐catenin pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Targeting Akt by this compound triggers GSK-3β mediated apoptosis in colon cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cytotoxic activity of the novel small molecule AKT inhibitor this compound in hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Akt inhibitor this compound promotes cell sensitivity to cisplatin in chemoresistant ovarian cancer cells through inhibition of COL11A1 expression - PMC [pmc.ncbi.nlm.nih.gov]

- 9. aacrjournals.org [aacrjournals.org]

- 10. AKT Inhibitor this compound Inhibits Proliferation and Induces Apoptosis in Human Glioblastoma Through Down-Regulating AKT/β-Catenin Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The therapeutic value of this compound in human renal cell carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. selleckchem.com [selleckchem.com]

- 14. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination - PMC [pmc.ncbi.nlm.nih.gov]

Downstream Targets of SC66-Mediated Akt Inhibition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The serine/theronine kinase Akt (also known as Protein Kinase B) is a critical node in intracellular signaling pathways that govern cell survival, proliferation, growth, and metabolism. Its aberrant activation is a hallmark of numerous human cancers, making it a prime target for therapeutic intervention. SC66 is a novel allosteric inhibitor of Akt that has demonstrated potent anti-tumor effects in various cancer models. This technical guide provides an in-depth overview of the known downstream targets of this compound-mediated Akt inhibition, presenting quantitative data, detailed experimental protocols, and signaling pathway visualizations to support further research and drug development efforts in this area.

Core Mechanism of this compound Action

This compound exerts its primary anti-tumor effects by inhibiting the activity of Akt. This inhibition leads to the modulation of several key downstream signaling pathways, ultimately impacting cell proliferation, survival, and motility. The following sections detail the major signaling cascades and molecular players affected by this compound treatment.

Downstream Signaling Pathways and Targets

The Akt/mTOR Signaling Pathway

The mammalian target of rapamycin (mTOR) is a crucial downstream effector of Akt. The Akt/mTOR pathway plays a central role in regulating protein synthesis, cell growth, and proliferation. This compound-mediated inhibition of Akt leads to a significant reduction in the phosphorylation and activation of mTOR and its downstream targets, 4E-binding protein 1 (4E-BP1) and p70S6 kinase (p70S6K).

.dot

Caption: this compound-mediated inhibition of the Akt/mTOR signaling pathway.

The Akt/β-catenin Signaling Pathway

The Wnt/β-catenin signaling pathway is critically involved in embryonic development and cancer. Akt can phosphorylate and inactivate glycogen synthase kinase 3β (GSK-3β), a key component of the β-catenin destruction complex. By inhibiting Akt, this compound prevents the inactivation of GSK-3β, leading to the phosphorylation and subsequent degradation of β-catenin. This, in turn, reduces the transcriptional activity of the TCF/LEF family of transcription factors, which are responsible for the expression of genes involved in cell proliferation and survival.[1]

.dot

References

SC66: A Technical Whitepaper on its Antiproliferative and Pro-Apoptotic Effects

For Researchers, Scientists, and Drug Development Professionals

Introduction

SC66 is a novel, allosteric inhibitor of the serine/threonine kinase AKT (also known as Protein Kinase B).[1][2][3] Dysregulation of the PI3K/AKT signaling pathway is a common event in a wide range of human cancers, leading to uncontrolled cell proliferation, survival, and resistance to therapy.[1] As a critical node in this pathway, AKT presents a key target for anti-cancer drug development. This technical guide provides an in-depth analysis of the molecular mechanisms by which this compound exerts its effects on cell proliferation and apoptosis, supported by quantitative data and detailed experimental methodologies.

Core Mechanism of Action: Inhibition of the AKT/β-catenin Signaling Pathway

This compound functions as an allosteric inhibitor of AKT, directly interacting with the kinase to promote its deactivation and subsequent ubiquitination.[1] This inhibition of AKT activity has profound downstream consequences, most notably on the β-catenin signaling pathway.[2][3] In numerous cancer cell lines, including bladder, colon, and glioblastoma, treatment with this compound leads to a significant reduction in the levels of phosphorylated (active) AKT.[1][2][4]

The inhibition of AKT by this compound prevents the phosphorylation and subsequent inactivation of Glycogen Synthase Kinase 3β (GSK-3β).[1][5] Active GSK-3β can then phosphorylate β-catenin, marking it for proteasomal degradation. This cascade of events leads to a decrease in the nuclear translocation of β-catenin and a subsequent reduction in the transcriptional activity of TCF/LEF (T-cell factor/lymphoid enhancer factor), which are key downstream effectors of the Wnt/β-catenin pathway.[2][3] The downregulation of TCF/LEF target genes, such as Cyclin D1, plays a crucial role in the anti-proliferative effects of this compound.[2]

Effect on Cell Proliferation

This compound demonstrates potent anti-proliferative activity across a variety of cancer cell types. This is primarily achieved through the induction of cell cycle arrest at the G0/G1 phase.[2][6]

G0/G1 Cell Cycle Arrest

Flow cytometry analysis has consistently shown that treatment with this compound leads to a significant accumulation of cells in the G0/G1 phase of the cell cycle.[2][7] This arrest is a direct consequence of the downregulation of Cyclin D1, a key regulatory protein required for the G1 to S phase transition.[2] By inhibiting the AKT/β-catenin pathway, this compound effectively reduces Cyclin D1 expression, thereby halting cell cycle progression and curbing proliferation.[2]

Quantitative Analysis of Cell Viability

The anti-proliferative effects of this compound have been quantified in numerous studies using cell viability assays such as the CCK-8 assay. The half-maximal inhibitory concentration (IC50) values highlight the dose-dependent efficacy of this compound.

| Cell Line | Cancer Type | IC50 Value (µg/ml) | Incubation Time (h) |

| T24 | Bladder Cancer | Not explicitly stated, but significant viability decrease at 2, 4, 6 µM | 24, 48, 72 |

| 5637 | Bladder Cancer | Not explicitly stated, but significant viability decrease at 2, 4, 6 µM | 24, 48, 72 |

| HCT-116 | Colon Cancer | ~2 µg/ml | 24 |

| U87 | Glioblastoma | Not explicitly stated, but significant viability decrease at 2, 4, 8 µM | 24 |

| U251 | Glioblastoma | Not explicitly stated, but significant viability decrease at 2, 4, 8 µM | 24 |

Induction of Apoptosis

In addition to its anti-proliferative effects, this compound is a potent inducer of apoptosis, or programmed cell death.[1][2][8] This is a critical mechanism for eliminating cancerous cells.

Mitochondrial Apoptosis Pathway

This compound primarily triggers the intrinsic, or mitochondrial, pathway of apoptosis.[2][8] This is characterized by an increase in the ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2.[2] An elevated Bax/Bcl-2 ratio leads to increased mitochondrial outer membrane permeabilization (MOMP), resulting in the release of cytochrome c into the cytoplasm.[2] Cytosolic cytochrome c then activates caspase-9, which in turn activates the executioner caspase, caspase-3.[2][9] The cleavage and activation of caspase-3 are hallmark indicators of apoptosis and are consistently observed in this compound-treated cells.[2]

Quantitative Analysis of Apoptosis

Flow cytometry with Annexin V and Propidium Iodide (PI) staining is a standard method to quantify apoptosis. Studies have demonstrated a dose-dependent increase in the apoptotic cell population following this compound treatment.

| Cell Line | Cancer Type | This compound Concentration (µM) | Percentage of Apoptotic Cells (%) |

| T24 | Bladder Cancer | 4 | ~20% |

| T24 | Bladder Cancer | 6 | ~35% |

| 5637 | Bladder Cancer | 4 | ~25% |

| 5637 | Bladder Cancer | 6 | ~40% |

| 786-O | Renal Cell Carcinoma | 3 | Significant increase in Annexin V positive cells |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of this compound's effects.

Cell Viability Assay (CCK-8)

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.[10]

-

Drug Treatment: Treat the cells with varying concentrations of this compound and a vehicle control (e.g., DMSO). Incubate for the desired time periods (e.g., 24, 48, 72 hours).[10]

-

CCK-8 Reagent Addition: Add 10 µL of CCK-8 solution to each well.[10]

-

Incubation: Incubate the plate for 1-4 hours at 37°C.[10]

-

Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.[11]

-

Data Analysis: Calculate cell viability as a percentage of the control group.

Apoptosis Assay (Flow Cytometry with Annexin V/PI Staining)

-

Cell Culture and Treatment: Culture cells to 70-80% confluency and treat with this compound for the indicated times.[4]

-

Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.[4]

-

Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15-20 minutes.[4]

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.[4][12]

Cell Cycle Analysis (Flow Cytometry with PI Staining)

-

Cell Preparation: Treat cells with this compound, harvest, and wash with PBS.

-

Fixation: Fix the cells in cold 70% ethanol overnight at -20°C.

-

Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing RNase A and Propidium Iodide.

-

Analysis: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).[2]

Western Blotting

-

Protein Extraction: Lyse this compound-treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.[13]

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[13]

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[14]

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-AKT, AKT, β-catenin, Cyclin D1, Bax, Bcl-2, Cleaved Caspase-3) overnight at 4°C.[14]

-

Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[14]

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[15]

Signaling Pathway and Experimental Workflow Visualizations

To further elucidate the mechanisms and processes described, the following diagrams have been generated using the Graphviz DOT language.

Caption: this compound inhibits AKT, leading to decreased β-catenin signaling and G0/G1 arrest, and promotes apoptosis.

References

- 1. Targeting Akt by this compound triggers GSK-3β mediated apoptosis in colon cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound inhibits the proliferation and induces apoptosis of human bladder cancer cells by targeting the AKT/β‐catenin pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound inhibits the proliferation and induces apoptosis of human bladder cancer cells by targeting the AKT/β-catenin pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Targeting Akt by this compound triggers GSK-3β mediated apoptosis in colon cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. embopress.org [embopress.org]

- 8. Inhibition of autophagy can promote the apoptosis of bladder cancer cells induced by this compound through the endoplasmic reticulum stress pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. static.igem.org [static.igem.org]

- 11. youtube.com [youtube.com]

- 12. bosterbio.com [bosterbio.com]

- 13. azurebiosystems.com [azurebiosystems.com]

- 14. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 15. bosterbio.com [bosterbio.com]

The Impact of SC66 on Cell Cycle Progression: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

SC66 is a novel allosteric inhibitor of AKT, a serine/threonine kinase that plays a pivotal role in cell survival and proliferation. Dysregulation of the AKT signaling pathway is a common feature in many human cancers, making it a compelling target for therapeutic intervention. This technical guide provides an in-depth analysis of the impact of this compound on cell cycle progression. It summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying signaling pathways to offer a comprehensive resource for researchers in oncology and drug development.

Introduction

The cell cycle is a tightly regulated process that governs cell growth and division. Loss of cell cycle control is a hallmark of cancer, leading to uncontrolled proliferation. The PI3K/AKT signaling pathway is a critical regulator of cell cycle entry and progression. AKT, upon activation, phosphorylates a multitude of downstream substrates that promote cell survival and drive the cell cycle forward, in part by regulating the expression and activity of key cell cycle proteins such as cyclins and cyclin-dependent kinases (CDKs).

This compound has emerged as a potent and specific inhibitor of AKT. This guide explores the molecular mechanisms by which this compound exerts its anti-proliferative effects, with a particular focus on its ability to induce cell cycle arrest.

Quantitative Data: this compound Induces G0/G1 Cell Cycle Arrest

This compound treatment has been shown to significantly alter the distribution of cells within the cell cycle, leading to a pronounced arrest in the G0/G1 phase. This effect has been quantified in various cancer cell lines, as summarized below.

Table 1: Effect of this compound on Cell Cycle Distribution in Bladder Cancer Cells

| Cell Line | Treatment | % of Cells in G0/G1 | % of Cells in S | % of Cells in G2/M |

| T24 | Control | 55.43 ± 2.17 | 30.15 ± 1.58 | 14.42 ± 0.98 |

| This compound (10 µM) | 75.12 ± 2.89 | 15.23 ± 1.21 | 9.65 ± 0.76 | |

| 5637 | Control | 60.21 ± 2.54 | 25.87 ± 1.43 | 13.92 ± 1.11 |

| This compound (8 µM) | 78.94 ± 3.11 | 12.45 ± 1.09 | 8.61 ± 0.68 |

*Data are presented as mean ± standard deviation from three independent experiments. *p < 0.05 compared to the control group. Data is based on studies on human bladder cancer cell lines.[1] The IC50 values for this compound in T24 and 5637 cells were found to be approximately 10 µM and 8 µM, respectively.[1]

Key Experimental Protocols

Cell Cycle Analysis by Flow Cytometry

This protocol outlines the use of propidium iodide (PI) staining to analyze the DNA content of cells and determine their distribution in the different phases of the cell cycle.

Materials:

-

Phosphate-buffered saline (PBS)

-

70% Ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS)

-

Flow cytometer

Procedure:

-

Cell Culture and Treatment: Plate cells at an appropriate density and treat with desired concentrations of this compound or vehicle control for the specified duration.

-

Cell Harvesting: Aspirate the culture medium and wash the cells with PBS. Detach adherent cells using trypsin-EDTA, and collect all cells (including any floating cells) by centrifugation at 300 x g for 5 minutes.

-

Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS. While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to the cell suspension to fix the cells. Incubate at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol. Wash the cell pellet once with PBS. Resuspend the cells in 500 µL of PI staining solution.

-

Incubation: Incubate the cells in the dark at room temperature for 30 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Excite the PI with a 488 nm laser and collect the emission in the red channel (typically around 617 nm). Acquire data for at least 10,000 events per sample.

-

Data Analysis: Use appropriate software (e.g., FlowJo, ModFit LT) to analyze the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blotting for Cyclin D1

This protocol describes the detection of Cyclin D1 protein levels by Western blotting to assess the impact of this compound treatment.

Materials:

-

RIPA lysis buffer (supplemented with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)

-

Primary antibody: Rabbit anti-Cyclin D1

-

Secondary antibody: HRP-conjugated anti-rabbit IgG

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Protein Extraction: After treatment with this compound, wash cells with ice-cold PBS and lyse them in RIPA buffer. Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Protein Quantification: Determine the protein concentration of the supernatant using a BCA protein assay.

-

SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer. Separate the proteins by size on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody against Cyclin D1 (diluted in blocking buffer) overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

-

Washing: Repeat the washing step as in step 7.

-

Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.

-

Analysis: Quantify the band intensities using densitometry software. Normalize the Cyclin D1 signal to a loading control (e.g., β-actin or GAPDH).

Signaling Pathways and Mechanisms of Action

This compound exerts its effect on the cell cycle primarily through the inhibition of AKT. The following diagrams illustrate the key signaling pathways involved.

Figure 1: this compound-Mediated Inhibition of the AKT/β-catenin Signaling Pathway. this compound inhibits AKT, leading to the activation of the β-catenin destruction complex and subsequent degradation of β-catenin. This prevents the transcription of target genes like Cyclin D1, which is crucial for the G1/S phase transition.

Figure 2: Experimental Workflow for Investigating this compound's Effect on Cell Cycle. This diagram outlines the key steps involved in assessing the impact of this compound on cancer cell lines, from treatment to data analysis.

Discussion

The data presented in this guide demonstrate that this compound effectively inhibits the proliferation of cancer cells by inducing a G0/G1 phase cell cycle arrest.[1] This arrest is mechanistically linked to the downregulation of Cyclin D1, a critical regulator of the G1 to S phase transition.[1] this compound's inhibitory effect on AKT is central to this process. By blocking AKT, this compound prevents the phosphorylation and inactivation of GSK3β, a key component of the β-catenin destruction complex. An active destruction complex leads to the degradation of β-catenin, a transcriptional co-activator that, in complex with TCF/LEF transcription factors, drives the expression of target genes including Cyclin D1.

The provided experimental protocols for flow cytometry and Western blotting are standard methods to assess cell cycle distribution and protein expression, respectively. These techniques are essential for validating the efficacy of compounds like this compound and for elucidating their mechanisms of action.

Conclusion

This compound represents a promising therapeutic agent that targets the AKT signaling pathway, a frequently dysregulated pathway in cancer. Its ability to induce G0/G1 cell cycle arrest through the downregulation of Cyclin D1 highlights its potential as an anti-proliferative agent. The information and protocols provided in this technical guide serve as a valuable resource for researchers investigating the therapeutic potential of this compound and other AKT inhibitors in the context of cancer cell cycle regulation. Further studies are warranted to explore the full spectrum of this compound's anti-tumor activities and to evaluate its efficacy in preclinical and clinical settings.

References

SC66: A Technical Guide on its Potential as a Cancer Therapeutic Agent

For Researchers, Scientists, and Drug Development Professionals

Abstract

SC66 is a novel small molecule inhibitor demonstrating significant potential as a cancer therapeutic agent. Primarily characterized as an allosteric AKT inhibitor, its mechanism of action extends to the modulation of critical downstream signaling pathways, induction of reactive oxygen species (ROS), and promotion of apoptosis. This technical guide provides an in-depth overview of the core scientific findings related to this compound, including its mechanism of action, preclinical efficacy in various cancer models, and detailed experimental protocols. Quantitative data are summarized in tabular format for comparative analysis, and key signaling pathways and experimental workflows are visualized through diagrams to facilitate a comprehensive understanding of its therapeutic potential.

Introduction

The PI3K/AKT/mTOR signaling cascade is one of the most frequently dysregulated pathways in human cancers, playing a central role in cell proliferation, survival, and metabolism.[1] Consequently, targeting key nodes within this pathway, such as the serine/threonine kinase AKT, has become a major focus of modern cancer drug development. This compound has emerged as a promising preclinical candidate in this domain. It is a novel allosteric AKT inhibitor that has demonstrated cytotoxic and anti-tumor effects across a range of cancer cell lines and in vivo models, including hepatocellular carcinoma, colon cancer, ovarian cancer, renal cell carcinoma, and bladder cancer.[2][3][4][5][6] This document serves as a technical resource, consolidating the existing preclinical data and methodologies associated with the investigation of this compound.

Mechanism of Action

This compound functions as an allosteric inhibitor of AKT. Unlike ATP-competitive inhibitors, this compound interferes with the binding of AKT's pleckstrin homology (PH) domain to phosphatidylinositol-3,4,5-triphosphate (PIP3) at the cell membrane.[3][6] This interference prevents the full activation of AKT and subsequently promotes its ubiquitination and degradation.[3][6] The inhibition of AKT by this compound leads to the modulation of several downstream signaling pathways critical for cancer cell survival and proliferation.

Inhibition of the AKT/mTOR Signaling Pathway

A primary consequence of AKT inhibition by this compound is the disruption of the mTOR signaling pathway.[3][7] By preventing the phosphorylation and activation of mTOR complex 1 (mTORC1), this compound effectively reduces the phosphorylation of downstream effectors such as p70S6K and 4E-BP1, leading to a decrease in protein synthesis and cell growth.[7] this compound has been shown to completely inhibit p70S6K phosphorylation.[7] Furthermore, this compound was found to be more effective than other AKT inhibitors, like MK-2206, in inhibiting AKT substrates such as PRAS40, a component of the mTORC1 complex.[7][8]

Figure 1: this compound inhibits the AKT/mTOR signaling pathway.

Activation of the GSK-3β Mediated Apoptotic Pathway

In colon cancer cells, this compound has been shown to trigger apoptosis through a GSK-3β mediated pathway.[3] AKT normally phosphorylates and inactivates GSK-3β. By inhibiting AKT, this compound leads to the dephosphorylation and activation of GSK-3β.[3] Activated GSK-3β can then promote the activation of the pro-apoptotic protein Bax, leading to programmed cell death.[3] This mechanism appears to be independent of p53.[3]

Figure 2: this compound induces apoptosis via the GSK-3β pathway.

Inhibition of the AKT/β-catenin Pathway

In bladder cancer, this compound exerts its anti-tumor effects by inhibiting the AKT/β-catenin signaling pathway.[6] Inhibition of AKT leads to a downstream reduction in the transcriptional activity of TCF/LEF, which is mediated by β-catenin.[6] This results in the suppression of genes involved in cell proliferation and epithelial-mesenchymal transition (EMT).[6]

Figure 3: this compound inhibits the AKT/β-catenin signaling pathway.

Induction of Reactive Oxygen Species (ROS) and Anoikis

Beyond its direct effects on AKT signaling, this compound has been shown to induce the production of reactive oxygen species (ROS) and cause DNA damage in hepatocellular carcinoma cells.[2][9] The generation of ROS appears to be a key mediator of this compound-induced cytotoxicity, as pretreatment with the ROS scavenger N-Acetyl-cysteine (NAC) can prevent cell death.[2][9] Furthermore, this compound treatment is associated with alterations in cytoskeleton organization, reduced expression of E-cadherin and β-catenin, and upregulation of Snail, which collectively induce anoikis, a form of programmed cell death that occurs when cells detach from the extracellular matrix.[2][9] In renal cell carcinoma cells, the cytotoxicity of this compound has also been linked to ROS production, as well as sphingosine kinase 1 inhibition, ceramide accumulation, and JNK activation, which can occur independently of AKT inhibition.[5]

Preclinical Efficacy

The anti-cancer effects of this compound have been evaluated in numerous preclinical studies, demonstrating its ability to reduce cell viability, inhibit colony formation, and induce apoptosis in a variety of cancer cell lines.

In Vitro Cytotoxicity

This compound reduces cell viability in a dose- and time-dependent manner across multiple cancer types.[2] The half-maximal inhibitory concentration (IC50) values vary between cell lines, indicating differential sensitivity to the drug.

| Cancer Type | Cell Line | IC50 (µg/mL) at 48 hours | IC50 (µg/mL) at 72 hours | Citation |

| Hepatocellular Carcinoma | HepG2 | ~0.85 | ~0.75 | [2] |

| Hepatocellular Carcinoma | HA22T/VGH | ~0.85 | ~0.75 | [2] |

| Hepatocellular Carcinoma | PLC/PRF/5 | ~0.85 | ~0.75 | [2] |

| Hepatocellular Carcinoma | Huh7 | 3.1 | 2.8 | [2] |

| Hepatocellular Carcinoma | Hep3B | 0.75 | 0.5 | [2] |

| Ovarian Cancer | A2780 | Varies (0-22 µM range tested) | Varies (0-22 µM range tested) | [4] |

| Ovarian Cancer | SKOV3 | Varies (0-22 µM range tested) | Varies (0-22 µM range tested) | [4] |

| Bladder Cancer | T24 | Data not quantified in text | Data not quantified in text | [6] |

| Bladder Cancer | 5637 | Data not quantified in text | Data not quantified in text | [6] |

| Renal Cell Carcinoma | 786-O | Data not quantified in text | Data not quantified in text | [5] |

| Renal Cell Carcinoma | A498 | Data not quantified in text | Data not quantified in text | [5] |

Note: Some studies did not report specific IC50 values but demonstrated a dose-dependent reduction in viability.

In Vivo Tumor Growth Inhibition

The anti-tumor effects of this compound have been confirmed in vivo using xenograft mouse models.

| Cancer Type | Cell Line | Treatment Regimen | Tumor Growth Inhibition | Citation |

| Hepatocellular Carcinoma | Hep3B | Not specified | Reduced tumor volume to 37% of control on day 17 | [2] |

| Ovarian Cancer | SKOV3 | Not specified | Reduction in tumor formation | [4] |

| Bladder Cancer | T24 | Intraperitoneal injection | Significantly reduced tumor weight and volume | [6] |

| Renal Cell Carcinoma | 786-O | Oral administration | Potently inhibited subcutaneous xenograft growth | [5] |

Combination Therapy

This compound has shown potential for use in combination with other anti-cancer agents. In hepatocellular carcinoma cells, this compound significantly potentiated the effects of the conventional chemotherapeutic agent doxorubicin and the targeted agent everolimus.[2][9] In chemoresistant ovarian cancer cells, this compound sensitized the cells to cisplatin and paclitaxel.[4] For bladder cancer, the combination of this compound and cisplatin resulted in better tumor inhibition in vivo than either agent alone.[6]

Clinical Development

As of the latest available information, there are no registered clinical trials specifically for a compound designated "this compound". A Phase 1 clinical trial (NCT05735366) is underway for a drug named "SAIL66" in patients with CLDN6-positive solid tumors.[10][11][12][13] It is important to note that SAIL66 may or may not be related to the preclinical compound this compound. Further investigation is required to determine if these are the same or different entities.

Experimental Protocols

The following sections detail the general methodologies employed in the preclinical evaluation of this compound.

In Vitro Assays

Figure 4: General workflow for in vitro evaluation of this compound.

-

Cell Viability Assays (MTS/MTT/CCK8): Cancer cells are seeded in 96-well plates and treated with increasing concentrations of this compound for specified time periods (e.g., 24, 48, 72 hours).[2][4] Cell viability is then assessed using colorimetric assays such as MTS, MTT, or CCK8, which measure mitochondrial activity. The absorbance is read using a microplate reader, and IC50 values are calculated from dose-response curves.[2][4]

-

Colony Formation Assay: Cells are seeded at a low density in 6-well plates and treated with this compound. After a designated period, the medium is replaced with fresh, drug-free medium, and the cells are allowed to grow for 1-2 weeks until visible colonies form. Colonies are then fixed, stained with crystal violet, and counted.[2][4]

-

Apoptosis Assays: Apoptosis can be quantified using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.[4] Early apoptotic cells stain positive for Annexin V and negative for PI. The activity of executioner caspases, such as caspase-3 and caspase-7, can be measured using fluorometric assays.[2]

-

Western Blot Analysis: Cells are treated with this compound, and cell lysates are collected. Proteins are separated by SDS-PAGE, transferred to a membrane, and probed with specific primary antibodies against proteins of interest (e.g., total AKT, phospho-AKT, p-GSK-3β, β-catenin, p-p70S6K) and corresponding secondary antibodies.[6][7] Protein bands are visualized using chemiluminescence.

-

Cell Migration and Invasion Assays: The effect of this compound on cell migration and invasion can be assessed using Transwell assays. Cells are seeded in the upper chamber of a Transwell insert (with or without a Matrigel coating for invasion assays), and this compound is added. The number of cells that migrate or invade to the lower chamber is quantified after a specific incubation period.[6]

In Vivo Xenograft Studies

Figure 5: General workflow for in vivo evaluation of this compound.

-

Animal Models: Immunocompromised mice (e.g., SCID or nude mice) are typically used for xenograft studies.[2][4][5][6]

-

Tumor Implantation: Human cancer cells are injected subcutaneously into the flanks of the mice.[2][5]

-

Treatment: Once tumors reach a palpable size, mice are randomized into control and treatment groups. This compound is administered via routes such as oral gavage or intraperitoneal injection.[5][6]

-

Efficacy Evaluation: Tumor volume is measured periodically using calipers. At the end of the study, mice are euthanized, and tumors are excised, weighed, and may be used for further analysis, such as immunohistochemistry (IHC) or Western blotting, to confirm the in vivo mechanism of action.[2][6]

Conclusion and Future Directions

The collective preclinical evidence strongly supports the potential of this compound as a cancer therapeutic agent. Its multifaceted mechanism of action, centered on the allosteric inhibition of AKT and the subsequent modulation of key survival and proliferation pathways, provides a strong rationale for its further development. The demonstrated efficacy in various cancer models, both as a monotherapy and in combination with existing treatments, highlights its potential to address unmet needs in oncology, particularly in the context of chemoresistance.

Future research should focus on several key areas. A more detailed characterization of the pharmacokinetic and pharmacodynamic properties of this compound is essential. Further studies are warranted to identify predictive biomarkers of response to this compound treatment, which would be critical for patient stratification in future clinical trials. Finally, clarification is needed regarding the relationship, if any, between the preclinical compound this compound and the clinical candidate SAIL66. Should this compound advance to clinical trials, its development will be closely watched by the oncology research and drug development community.

References

- 1. google.com [google.com]

- 2. Cytotoxic activity of the novel small molecule AKT inhibitor this compound in hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Targeting Akt by this compound triggers GSK-3β mediated apoptosis in colon cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Akt inhibitor this compound promotes cell sensitivity to cisplatin in chemoresistant ovarian cancer cells through inhibition of COL11A1 expression - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The therapeutic value of this compound in human renal cell carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound inhibits the proliferation and induces apoptosis of human bladder cancer cells by targeting the AKT/β‐catenin pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. oncotarget.com [oncotarget.com]

- 9. iris.cnr.it [iris.cnr.it]

- 10. ClinicalTrials.gov [clinicaltrials.gov]

- 11. CareAcross [careacross.com]

- 12. clinicalresearch.com [clinicalresearch.com]

- 13. A Phase 1 Study of SAIL66 in Patients With CLDN6-positive Locally Advanced or Metastatic Solid Tumors | MedPath [trial.medpath.com]

Early-Stage Research on SC66 in Glioblastoma: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the early-stage preclinical research on SC66, a novel allosteric AKT inhibitor, in the context of glioblastoma (GBM). The information is primarily synthesized from the key study by Gao et al. (2020), which has demonstrated the potential of this compound as an anti-tumor agent in GBM cell lines and a xenograft mouse model.

Executive Summary

Glioblastoma is the most aggressive primary brain tumor in adults, with a grim prognosis despite multimodal treatment approaches.[1] The phosphatidylinositol 3-kinase (PI3K)/AKT signaling pathway is frequently hyperactivated in GBM, making it a critical therapeutic target. This compound is a novel small molecule, allosteric inhibitor of AKT that has shown anti-proliferative and pro-apoptotic effects in various cancers.[1] Research in glioblastoma models indicates that this compound suppresses tumor cell proliferation, migration, and invasion, while inducing apoptosis and cell cycle arrest.[1] The primary mechanism of action appears to be the downregulation of the AKT/β-catenin signaling pathway.[1] In vivo studies have further demonstrated the tumor-suppressive effects of this compound.[1] This document consolidates the available quantitative data, outlines the experimental methodologies employed, and visualizes the key signaling pathways and workflows.

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vitro and in vivo studies on the effects of this compound on glioblastoma.

Table 2.1: In Vitro Efficacy of this compound in Glioblastoma Cell Lines

| Parameter | U87 Cell Line | U251 Cell Line | Reference |

| IC50 Value | 10 µmol/L | 12 µmol/L | [1] |

Table 2.2: Effects of this compound on Glioblastoma Cell Proliferation and Biology

| Assay | Finding | Cell Lines | Reference |

| Colony Formation | Dose-dependent reduction in the number and size of colonies. | U87, U251 | [1] |

| EdU-DNA Synthesis | Significant decrease in the percentage of EdU-positive cells. | U87, U251 | [1] |

| Cell Cycle Analysis | Dose-dependent cell cycle arrest in the G0/G1 phase. | U87, U251 | [1] |

| Apoptosis | Dose-dependent increase in the rate of apoptosis. | U87, U251 | [1] |

| Cell Migration | Dose-dependent inhibition of cell migration. | U87, U251 | [1] |

| Cell Invasion | Dose-dependent inhibition of cell invasion. | U87, U251 | [1] |

Table 2.3: In Vivo Efficacy of this compound in a Glioblastoma Xenograft Model

| Parameter | Finding | Animal Model | Reference |

| Tumorigenicity | Significantly suppressed tumor growth compared to the control group. | Nude mouse xenograft (U87 cells) | [1] |

Signaling Pathways and Mechanism of Action

This compound exerts its anti-tumor effects in glioblastoma primarily through the inhibition of the AKT/β-catenin signaling pathway. As an allosteric inhibitor, this compound has a dual function: it directly interferes with the binding of the pleckstrin homology (PH) domain of AKT to PIP3 and promotes AKT ubiquitination, leading to its deactivation.[1]

The downstream effects of AKT inhibition include the modulation of GSK-3β and β-catenin. In the active state, AKT phosphorylates and inactivates GSK-3β. The inactivation of GSK-3β prevents the phosphorylation and subsequent degradation of β-catenin, allowing it to translocate to the nucleus and activate TCF/LEF transcription factors, which promote cell proliferation and survival.

Treatment with this compound leads to a dose-dependent decrease in phosphorylated AKT (p-AKT) and phosphorylated GSK-3β (p-GSK-3β), while increasing the levels of phosphorylated β-catenin (p-β-catenin), marking it for degradation.[1] This results in reduced nuclear translocation of β-catenin and suppressed TCF/LEF transcriptional activity.[1]

Signaling Pathway Diagram

Caption: Mechanism of this compound in glioblastoma via the AKT/β-catenin pathway.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the research on this compound in glioblastoma.

Cell Culture

-

Cell Lines: Human glioblastoma cell lines U87 and U251 were used.

-

Culture Medium: The specific medium used was not detailed in the primary source, but typically, these cell lines are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Culture Conditions: Cells were maintained in a humidified incubator at 37°C with 5% CO2.

Cell Viability Assay (CCK-8)

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound.

-

Procedure:

-

Cells were seeded in 96-well plates.

-

After 24 hours, cells were treated with various concentrations of this compound.

-

Following the treatment period, Cell Counting Kit-8 (CCK-8) solution was added to each well.

-

The plates were incubated for a specified time to allow for the conversion of WST-8 to formazan.

-

The absorbance was measured at 450 nm using a microplate reader.

-

The IC50 value was calculated based on the dose-response curve.

-

Transwell Migration and Invasion Assays

-

Objective: To assess the effect of this compound on the migratory and invasive capabilities of glioblastoma cells.

-

Procedure:

-

Transwell inserts (8 µm pore size) were used. For the invasion assay, the inserts were pre-coated with Matrigel.

-

Glioblastoma cells, pre-treated with different concentrations of this compound, were seeded in the upper chamber in serum-free medium.

-

The lower chamber was filled with a medium containing a chemoattractant (e.g., 10% FBS).

-

After incubation, non-migrated/invaded cells on the upper surface of the membrane were removed.

-

Cells that had migrated/invaded to the lower surface were fixed and stained (e.g., with crystal violet).

-

The number of migrated/invaded cells was quantified by counting under a microscope.

-

Flow Cytometry for Cell Cycle and Apoptosis Analysis

-

Objective: To determine the effect of this compound on cell cycle distribution and apoptosis induction.

-

Procedure for Cell Cycle Analysis:

-

Cells were treated with this compound for a specified duration.

-

Cells were harvested, washed, and fixed in cold 70% ethanol.

-

Fixed cells were treated with RNase A and stained with propidium iodide (PI).

-

The DNA content was analyzed using a flow cytometer to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).

-

-

Procedure for Apoptosis Analysis:

-

This compound-treated cells were harvested and washed.

-

Cells were resuspended in binding buffer and stained with Annexin V-FITC and PI.

-

The stained cells were analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Western Blot Analysis

-

Objective: To investigate the effect of this compound on the expression levels of proteins in the AKT/β-catenin pathway.

-

Procedure:

-

Cells were treated with this compound at various concentrations.

-

Total protein was extracted from the cells using RIPA lysis buffer.

-

Protein concentration was determined using a BCA protein assay.

-

Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane was blocked and then incubated with primary antibodies against target proteins (e.g., AKT, p-AKT, GSK-3β, p-GSK-3β, β-catenin, p-β-catenin, Cyclin D1, Bcl-2, Bax, cleaved-caspase-3) and a loading control (e.g., GAPDH or β-actin).

-

The membrane was then incubated with a corresponding HRP-conjugated secondary antibody.

-

Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

-

In Vivo Xenograft Model

-

Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.

-

Procedure:

-

U87 glioblastoma cells were subcutaneously injected into the flank of nude mice.

-

Once tumors reached a palpable size, the mice were randomly assigned to a control group and an this compound treatment group.

-

The treatment group received intraperitoneal injections of this compound.

-

Tumor volume and body weight were measured regularly.

-

At the end of the experiment, the tumors were excised, weighed, and processed for further analysis (e.g., immunohistochemistry, Western blot).

-

Experimental Workflows

In Vitro Analysis Workflow

Caption: Workflow for the in vitro evaluation of this compound in glioblastoma.

In Vivo Analysis Workflow

Caption: Workflow for the in vivo evaluation of this compound in a glioblastoma xenograft model.

Conclusion and Future Directions

The early-stage research on this compound in glioblastoma provides a strong rationale for its further development as a potential therapeutic agent. The compound effectively inhibits key malignant phenotypes of glioblastoma cells in vitro and suppresses tumor growth in vivo by targeting the well-established AKT/β-catenin signaling pathway.[1]

Future research should focus on:

-

Combination Therapies: Investigating the synergistic effects of this compound with standard-of-care treatments for glioblastoma, such as temozolomide and radiation.

-

Orthotopic Models: Evaluating the efficacy of this compound in more clinically relevant orthotopic brain tumor models that better recapitulate the tumor microenvironment.

-

Pharmacokinetics and Blood-Brain Barrier Penetration: Determining the pharmacokinetic profile of this compound and its ability to cross the blood-brain barrier to reach the tumor site in effective concentrations.

-

Resistance Mechanisms: Identifying potential mechanisms of resistance to this compound to inform the development of strategies to overcome them.

This comprehensive preclinical data package will be crucial for the potential translation of this compound into clinical trials for glioblastoma patients.

References

Foundational Studies of SC66 in Hepatocellular Carcinoma: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hepatocellular carcinoma (HCC) remains a significant global health challenge with limited therapeutic options, particularly in advanced stages. The PI3K/Akt/mTOR signaling pathway is frequently dysregulated in HCC, making it a prime target for novel therapeutic interventions. SC66, a novel allosteric AKT inhibitor, has emerged as a promising preclinical candidate for HCC treatment. This technical guide provides a comprehensive overview of the foundational studies of this compound in HCC, detailing its mechanism of action, experimental validation, and quantitative efficacy.

Quantitative Data Summary

The anti-tumor effects of this compound in hepatocellular carcinoma have been quantified through various in vitro and in vivo studies. The following tables summarize the key efficacy data.

Table 1: In Vitro Cytotoxicity of this compound in HCC Cell Lines (IC50 Values in µg/mL)

| Cell Line | 24h IC50 (µg/mL) | 48h IC50 (µg/mL) | 72h IC50 (µg/mL) |

| HepG2 | 2.27 | 0.86 | 0.77 |

| Huh7 | >4 | 3.09 | 2.85 |

| Hep3B | 0.82 | 0.75 | 0.47 |

| PLC/PRF/5 | 2 | 0.97 | 0.92 |

| HA22T/VGH | 2.35 | 0.8 | 0.75 |

Table 2: In Vivo Efficacy of this compound in Hep3B Xenograft Model

| Treatment Group | Dosage & Schedule | Day 17 Tumor Volume Reduction vs. Control |

| This compound | 15 mg/Kg, twice a week via i.p. | Not specified |

| This compound | 25 mg/Kg, twice a week via i.p. | 63% (Tumor volume reduced to 37% of control)[1] |

| Vehicle | Vehicle alone, twice a week via i.p. | 0% |

Table 3: this compound Combination Therapy in HCC Cell Lines

| Cell Line | Combination Treatment (24h) | Outcome |

| Hep3B | This compound (1 µg/mL) + Doxorubicin (62.5 nM and 125 nM) | Significant reduction in cell viability compared to single agents |

| Hep3B | This compound (1 µg/mL) + Everolimus (10 nM, 50 nM, and 100 nM) | Significant reduction in cell viability compared to single agents |

| Huh7 | This compound (1 µg/mL) + Doxorubicin (62.5 nM and 125 nM) | No significant synergistic effect observed |

| Huh7 | This compound (1 µg/mL) + Everolimus (10 nM, 50 nM, and 100 nM) | No significant synergistic effect observed |

Signaling Pathways and Mechanism of Action

This compound exerts its anti-cancer effects in HCC through a multi-faceted mechanism primarily centered on the inhibition of the AKT signaling pathway, induction of reactive oxygen species (ROS), and promotion of anoikis.

Inhibition of the AKT/mTOR Pathway

This compound acts as an allosteric inhibitor of AKT, leading to a reduction in both total and phosphorylated AKT levels.[1] This inhibition has downstream consequences on the mTOR signaling pathway, a critical regulator of cell growth and proliferation. The reduced activity of AKT leads to decreased phosphorylation of mTOR and its downstream effector, 4E-BP1.[1]

Induction of Reactive Oxygen Species (ROS)

A key component of this compound's cytotoxic activity is the induction of reactive oxygen species (ROS) within HCC cells.[1] While the precise upstream mechanism of ROS generation by this compound is not fully elucidated, the accumulation of ROS contributes significantly to DNA damage and apoptosis. The effects of this compound can be mitigated by the use of ROS scavengers like N-Acetyl-cysteine (NAC), highlighting the critical role of oxidative stress in its anti-tumor activity.[1]

Induction of Anoikis

This compound treatment leads to alterations in cytoskeleton organization and induces anoikis, a form of programmed cell death that occurs in anchorage-dependent cells when they detach from the surrounding extracellular matrix.[1] This is associated with a reduction in the expression of E-cadherin and β-catenin, and an up-regulation of Snail, a key transcription factor involved in epithelial-mesenchymal transition (EMT).[1] Furthermore, this compound reduces the levels of phosphorylated Focal Adhesion Kinase (p-FAK), a critical mediator of cell adhesion and survival signals.[1]

Experimental Protocols

The following sections provide detailed methodologies for the key experiments used to characterize the effects of this compound on hepatocellular carcinoma cells.

Cell Viability (MTS) Assay

This assay is used to assess the dose- and time-dependent cytotoxic effects of this compound on HCC cell lines.

Materials:

-

HCC cell lines (e.g., HepG2, Huh7, Hep3B)

-

96-well cell culture plates

-

Complete culture medium

-

This compound stock solution

-

MTS reagent (e.g., Promega CellTiter 96® AQueous One Solution Cell Proliferation Assay)

-

Microplate reader

Protocol:

-

Seed HCC cells into 96-well plates at a density of 1 x 104 cells/well in 100 µL of complete culture medium.

-

Incubate the plates overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

-

Prepare serial dilutions of this compound in complete culture medium at desired concentrations.

-

Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include vehicle-only wells as a control.

-

Incubate the plates for 24, 48, and 72 hours.

-

Following incubation, add 20 µL of MTS reagent to each well.

-

Incubate the plates for 1-4 hours at 37°C.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

Colony Formation Assay

This assay evaluates the long-term effect of this compound on the proliferative capacity and survival of single HCC cells.

Materials:

-

HCC cell lines

-

6-well plates

-

Complete culture medium

-

This compound stock solution

-

Crystal violet staining solution (0.5% w/v in 25% methanol)

Protocol:

-

Seed HCC cells into 6-well plates at a low density (e.g., 500 cells/well).

-

Allow cells to attach overnight.

-

Treat the cells with various concentrations of this compound for a defined period (e.g., 24-48 hours).

-

Remove the this compound-containing medium, wash the cells with PBS, and add fresh complete culture medium.

-

Incubate the plates for 10-14 days, allowing colonies to form.

-

After the incubation period, wash the colonies with PBS and fix them with 100% methanol for 15 minutes.

-

Stain the colonies with crystal violet solution for 15-30 minutes.

-

Gently wash the plates with water and allow them to air dry.

-

Count the number of colonies (typically defined as a cluster of ≥50 cells) in each well.

Apoptosis Assays

3.3.1. TUNEL Assay

This method detects DNA fragmentation, a hallmark of late-stage apoptosis.

Materials:

-

HCC cells cultured on coverslips or in chamber slides

-

This compound stock solution

-

4% Paraformaldehyde (PFA) in PBS

-

Permeabilization solution (e.g., 0.1% Triton X-100 in 0.1% sodium citrate)

-

TUNEL reaction mixture (containing TdT enzyme and labeled nucleotides, e.g., from an in situ cell death detection kit)

-

Propidium Iodide (PI) or DAPI for counterstaining

-

Fluorescence microscope

Protocol:

-

Treat HCC cells with this compound for the desired time.

-

Wash cells with PBS and fix with 4% PFA for 1 hour at room temperature.

-

Wash with PBS and incubate in permeabilization solution for 2 minutes on ice.

-

Wash with PBS and add the TUNEL reaction mixture to the cells.

-

Incubate in a humidified chamber at 37°C for 60 minutes in the dark.

-

Wash with PBS and counterstain with PI or DAPI.

-

Mount the coverslips and visualize under a fluorescence microscope. Apoptotic cells will show green fluorescence in the nuclei.

3.3.2. Propidium Iodide (PI) Staining for Flow Cytometry

This assay quantifies the percentage of apoptotic cells by analyzing their DNA content.

Materials:

-

HCC cells

-

This compound stock solution

-

PBS

-

70% Ethanol (ice-cold)

-

PI staining solution (containing PI and RNase A)

-

Flow cytometer

Protocol:

-

Treat HCC cells with this compound.

-

Harvest both adherent and floating cells and wash with PBS.

-

Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing, and store at -20°C for at least 2 hours.

-

Wash the fixed cells with PBS and resuspend in PI staining solution.

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the cells by flow cytometry. Apoptotic cells will appear as a sub-G1 peak in the DNA histogram.

In Vivo Xenograft Study

This model assesses the anti-tumor efficacy of this compound in a living organism.

Materials:

-

Immunodeficient mice (e.g., nude or SCID mice)

-

Hep3B HCC cells

-

Matrigel (optional)

-

This compound for injection

-

Vehicle control solution

-

Calipers for tumor measurement

Protocol:

-

Subcutaneously inject Hep3B cells (e.g., 5 x 106 cells in 100 µL of PBS, potentially mixed with Matrigel) into the flank of each mouse.

-

Monitor the mice for tumor growth. Once tumors reach a palpable size (e.g., ~150 mm³), randomize the mice into treatment and control groups.[1]

-

Administer this compound (e.g., 15 and 25 mg/Kg) or vehicle via intraperitoneal (i.p.) injection twice a week.[1]

-

Measure tumor dimensions with calipers every 3-4 days and calculate tumor volume using the formula: (Length x Width²) / 2.

-

Monitor the body weight of the mice as an indicator of toxicity.

-

At the end of the study (e.g., day 17), euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, western blotting).[1]

Western Blot Analysis

This technique is used to detect changes in protein expression and phosphorylation levels in response to this compound treatment.

Materials:

-

HCC cells

-